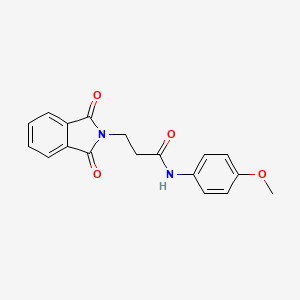

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to this compound involves incorporating various moieties such as semicarbazide, thiosemicarbazide, thiadiazole, triazolone, and others onto the base structure. These derivatives, including the targeted compound, are synthesized and confirmed through IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry data. One of the derivatives demonstrated antioxidant activity surpassing that of ascorbic acid and exhibited notable anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Molecular Structure Analysis

The crystal structure of a related compound was determined through X-ray single crystal diffraction, belonging to the triclinic space group. This study offers insights into the molecular architecture and interaction potentials of similar compounds, providing a foundation for understanding the structure of "3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide" (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

Various synthetic routes have been explored to create novel derivatives with enhanced biological activities. For instance, the synthesis of novel derivatives bearing an isoindoline-1,3-dione moiety showcases the diverse chemical reactions this compound can undergo, highlighting its versatile chemical properties and potential for generating bioactive molecules (Tumosienė et al., 2020).

Physical Properties Analysis

Physical properties such as crystallography provide valuable insights into the compound's stability, solubility, and bioavailability. Studies on similar compounds, detailing their crystalline forms and molecular interactions, help predict the behavior of "3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide" in various conditions (Huang Ming-zhi et al., 2005).

Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Activity

- A study showed that certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including a compound structurally related to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide, exhibited significant antioxidant and anticancer activities. These compounds were more effective than ascorbic acid in scavenging free radicals and showed cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Cytotoxic Evaluation in Cancer Research

- Acyl derivatives of a similar molecular system showed high efficacy against cancer cell lines resistant to doxorubicin, such as melanoma and glioblastoma cells. These compounds also demonstrated inhibitory activity against topoisomerase II, a key enzyme in DNA replication (Gomez-Monterrey et al., 2011).

Anti-Inflammatory and Antimicrobial Properties

- Research on amides from the stem of Capsicum annuum identified a compound structurally related to the chemical . This study explored its potential anti-inflammatory and antimicrobial properties (Chen et al., 2011).

Lack of HIV-1 Integrase Inhibitory Activity

- A series of analogs of the chemical did not show inhibitory activity against HIV-1 integrase in a study. This highlights the specificity of biological interactions these compounds can have (Penta et al., 2013).

Thermal Stability in Polymer Science

- In polymer science, methoxy groups, similar to those in the chemical structure, have been studied for their impact on the thermal stability and properties of cyanate ester resins. This research is significant for developing high-temperature resistant materials (Harvey et al., 2015).

Synthesis of Bioactive Compounds

- The synthesis and bioevaluation of derivatives of this compound against root-knot nematode (Meloidogyne javanica) demonstrate its potential in developing bioactive compounds for agricultural applications (Kumari et al., 2014).

Propiedades

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-24-13-8-6-12(7-9-13)19-16(21)10-11-20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9H,10-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYKPBHKGMTDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325777 | |

| Record name | 3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202799 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-methoxy-phenyl)-propionamide | |

CAS RN |

57500-76-2 | |

| Record name | 3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)

![2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)

![8-(2,6-dichloro-3-hydroxybenzyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5546685.png)

![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)

![propyl 8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5546698.png)

![4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5546710.png)

![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)

![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)

![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)